molecular formula C8H8FNO2 B1295988 Ethyl 5-fluoronicotinate CAS No. 22620-29-7

Ethyl 5-fluoronicotinate

Cat. No. B1295988
Key on ui cas rn: 22620-29-7
M. Wt: 169.15 g/mol
InChI Key: GAOUAPNRNSFZGW-UHFFFAOYSA-N
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Patent
US07405230B2

Procedure details

To a mixture of 3.5 g of ethyl 5-fluoronicotinate (21 mmol) in 80 mL of dry toluene at −78° C. under nitrogen was added 42 mL of 1.0M DIBAL in toluene dropwise with stirring. The mixture was stirred at −78° C. for 3 h and the excess DIBAL was quenched by adding 0.5 mL of EtOAc. The mixture was allowed to warm to room temperature and 100 mML of water was added. The mixture was filtered through celite and the filter cake washed with 3×10 mL of toluene. The layers were separated and the organic phase was washed with brine, dried (MgSO4) and loaded onto a column (silica gel). The product was purified by eluting with 20%-35% EtOAc in hexanes to give 700 mg of 5-fluoro-3-pyridinecarboxaldehyde and 2.0 g of un-reacted starting material.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7](OCC)=[O:8].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:12]=[C:6]([CH:7]=[O:8])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC=1C=NC=C(C(=O)OCC)C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the excess DIBAL was quenched
ADDITION
Type
ADDITION
Details
by adding 0.5 mL of EtOAc
ADDITION
Type
ADDITION
Details
100 mML of water was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the filter cake washed with 3×10 mL of toluene
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The product was purified
WASH
Type
WASH
Details
by eluting with 20%-35% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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